Alizarin Fluorine Blue

Catalog No.
S517979
CAS No.
3952-78-1
M.F
C19H15NO8
M. Wt
385.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizarin Fluorine Blue

CAS Number

3952-78-1

Product Name

Alizarin Fluorine Blue

IUPAC Name

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid

Molecular Formula

C19H15NO8

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)

InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Alizarin Complexone; Alizarin-3-methyliminodiacetic acid; Alizarin Fluorine Blue;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O

Description

The exact mass of the compound Alizarin complexone is 385.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293056. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Marking Technique

    Alizarin complexone is used in an immersion process where fish eggs or larvae are bathed in a solution of the compound for a specific duration. The Alizarin complexone binds to calcium carbonate in the otoliths, leaving a permanent mark (). This mark can be visualized under a microscope using either normal light (for some concentrations) or fluorescence microscopy (for others).

  • Advantages

    Compared to other fish marking techniques, Alizarin complexone offers several advantages. It is considered safe for the fish, with studies showing no significant difference in survival and growth between marked and control groups (). Additionally, the marks are permanent, allowing researchers to track the fish over extended periods.

  • Species and Concentration

    Research has focused on using Alizarin complexone for marking specific fish species, such as the turbot (Scophthalmus maximus) and Japanese flounder (Paralichthys olivaceus). The optimal concentration of Alizarin complexone for marking can vary depending on the species and desired visibility of the mark. Studies have explored concentrations ranging from 50 to 400 mg/l ().

Alizarin Fluorine Blue is a synthetic organic compound belonging to the class of dihydroxyanthraquinones. Its chemical formula is C₁₉H₁₅N₁O₈, and it is recognized for its distinctive blue color, which makes it useful in various applications, particularly as a pH indicator and in analytical chemistry. The compound is characterized by its ability to form stable complexes with metal ions, particularly lanthanum and uranyl ions, which enhances its utility in analytical methods .

Alizarin complexone functions primarily as a chelating agent. It binds to metal ions, forming stable complexes. This chelation process can:

  • Remove metal ions from solution: By complexing with metal ions, Alizarin complexone can sequester them, effectively removing them from a solution []. This is useful for studying metal-protein interactions or purifying solutions from unwanted metal contaminants.
  • Affect metal ion activity: Complexation with Alizarin complexone can alter the chemical and biological properties of metal ions. This can be used to study the role of specific metal ions in biological processes or develop new diagnostic techniques [].

For instance, Alizarin complexone can inhibit the activity of enzymes that require specific metal ions for function [].

, primarily involving its ability to chelate metal ions. For instance, when reacting with fluoride ions, it forms a lilac-blue complex that can be quantified colorimetrically. This reaction is significant for determining fluoride concentrations in various samples . Additionally, the compound exhibits acid stability constants that are crucial for understanding its behavior in different pH environments .

The synthesis of Alizarin Fluorine Blue typically involves the reaction of alizarin with iminodiacetic acid. An improved synthesis method has been reported, where alizarin and iminodiacetic acid are combined in a specific ratio (16 grams of alizarin to 22.5 grams of iminodiacetic acid) suspended in water . This method emphasizes optimal conditions for aminomethylation reactions, enhancing yield and purity.

Alizarin Fluorine Blue has several applications across different fields:

  • Analytical Chemistry: It serves as a pH indicator and facilitates endpoint detection during titrations due to its color change properties .
  • Environmental Monitoring: The compound is used to detect fluoride levels in water samples, making it valuable for environmental assessments.
  • Research: Its ability to form complexes with various metal ions allows researchers to study metal ion interactions in biological and environmental contexts.

Interaction studies involving Alizarin Fluorine Blue primarily focus on its complexation with metal ions. For example, the formation of a chelate complex with uranyl ions has been studied extensively, revealing unique absorption characteristics that differentiate it from other metal complexes . These interactions are critical for understanding the compound's behavior in various analytical applications.

Alizarin Fluorine Blue shares structural similarities with other anthraquinone derivatives. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
AlizarinC₁₄H₈O₄Natural dye; used in textiles and as a pigment.
AnthraquinoneC₁₄H₈O₂Base structure for many dyes; less soluble than Alizarin Fluorine Blue.
DihydroxyanthraquinoneC₁₄H₈O₃Intermediate in dye synthesis; reactive with metals.
Alizarin ComplexoneC₁₉H₁₅N₁O₈Forms stable complexes; similar applications as an indicator.

Uniqueness: Alizarin Fluorine Blue stands out due to its specific interaction with fluoride ions and its unique colorimetric properties, which are not observed in many other anthraquinone derivatives. Its enhanced stability and specificity make it particularly valuable for quantitative analyses compared to similar compounds.

Purity

>90% (may contain 10% water) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

385.0798

Appearance

Black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TX8W05MTS6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

3952-78-1

Wikipedia

Alizarin complexone

General Manufacturing Information

Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Zou Z, He D, Cai L, He X, Wang K, Yang X, Li L, Li S, Su X. Alizarin Complexone Functionalized Mesoporous Silica Nanoparticles: A Smart System Integrating Glucose-Responsive Double-Drugs Release and Real-Time Monitoring Capabilities. ACS Appl Mater Interfaces. 2016 Apr 6;8(13):8358-66. doi: 10.1021/acsami.5b12576. Epub 2016 Mar 25. PubMed PMID: 26998551.
2: Zhao YP, Pan XF, Yang JX, Chen XY, Wang XA, Li ZY. [Use of alizarin red S and alizarin complexone for immersion marking Sinocyclocheilus grahami]. Dongwuxue Yanjiu. 2013 Oct;34(5):499-503. Chinese. PubMed PMID: 24115663.
3: Ding F, Zhang L, Diao JX, Li XN, Ma L, Sun Y. Human serum albumin stability and toxicity of anthraquinone dye alizarin complexone: an albumin-dye model. Ecotoxicol Environ Saf. 2012 May;79:238-46. doi: 10.1016/j.ecoenv.2012.01.009. Epub 2012 Jan 31. PubMed PMID: 22296882.
4: Partridge GJ, Jenkins GI, Doupé RG, De Lestang S, Ginbey BM, French D. Factors affecting mark quality of alizarin complexone-stained otoliths in juvenile black bream Acanthopagrus butcheri and a prescription for dosage. J Fish Biol. 2009 Oct;75(6):1518-23. doi: 10.1111/j.1095-8649.2009.02383.x. PubMed PMID: 20738630.
5: Azeem SM, Arafa WA, el-Shahat MF. Synthesis and application of alizarin complexone functionalized polyurethane foam: preconcentration/separation of metal ions from tap water and human urine. J Hazard Mater. 2010 Oct 15;182(1-3):286-94. doi: 10.1016/j.jhazmat.2010.06.028. Epub 2010 Jun 12. PubMed PMID: 20619967.
6: Guanghan L, Xiaoming L, Zhike H, Shuanglong H. Polarographic determination of fluoride using the adsorption wave of the Ce(III)-alizarin complexone-fluoride complex. Talanta. 1991 Sep;38(9):977-9. PubMed PMID: 18965247.
7: Takimoto N, Sawano S, Yamaki M, Nakazawa S. [Microdiffusionanalysis of fluorine using alizarin complexone]. Hiroshima Daigaku Shigaku Zasshi. 1971;3(1):68-72. Japanese. PubMed PMID: 5285061.

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